1,2-Dimethylindoline-5-carbaldehyde
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Overview
Description
1,2-Dimethylindoline-5-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a dimethylated indole ring with an aldehyde functional group at the 5-position. The indole nucleus is known for its aromatic properties and its role in various biological activities .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to a broad spectrum of biological activities . The downstream effects of these pathways contribute to the compound’s diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, indicating that they likely have a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde, have shown interactions with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes .
Cellular Effects
1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde, have shown potential in modulating signaling pathways such as the aryl hydrocarbon receptor pathway, which plays a role in immune response and detoxification processes .
Molecular Mechanism
The molecular mechanism of 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde, can act as ligands for various receptors, leading to the activation or inhibition of downstream signaling pathways. These interactions can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde, can undergo degradation under certain conditions, affecting their biological activity and efficacy .
Dosage Effects in Animal Models
The effects of 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that indole derivatives, including 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde, can have dose-dependent effects on various physiological processes .
Metabolic Pathways
1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Indole derivatives, including 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde, can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity and efficacy .
Subcellular Localization
1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell, influencing its biological effects .
Preparation Methods
The synthesis of 1,2-Dimethylindoline-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses hydrazine derivatives and ketones under acidic conditions. For instance, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,2-Dimethylindoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, various solvents, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives.
Scientific Research Applications
1,2-Dimethylindoline-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as drug candidates for various diseases.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,2-Dimethylindoline-5-carbaldehyde can be compared with other similar compounds, such as:
1,2-Dimethylindole: Lacks the aldehyde functional group, resulting in different chemical reactivity and biological activity.
2,3-Dimethylindole: Similar structure but without the aldehyde group, affecting its chemical properties and applications.
Indole-3-carbaldehyde: Contains an aldehyde group at the 3-position instead of the 5-position, leading to different reactivity and biological effects
Properties
IUPAC Name |
1,2-dimethyl-2,3-dihydroindole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-5-10-6-9(7-13)3-4-11(10)12(8)2/h3-4,6-8H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKYCKCZJNDDMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C)C=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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